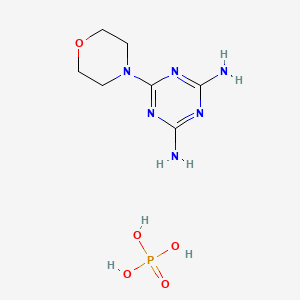
6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid is a compound that combines the structural features of morpholine, triazine, and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with phosphoric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation can produce an oxidized form of the compound.
Scientific Research Applications
6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but different substituents, leading to distinct properties and applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with different functional groups, used in different chemical reactions.
Uniqueness
6-Morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of morpholine and triazine structures, which confer specific chemical reactivity and potential biological activities
Properties
CAS No. |
138655-36-4 |
|---|---|
Molecular Formula |
C7H15N6O5P |
Molecular Weight |
294.21 g/mol |
IUPAC Name |
6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;phosphoric acid |
InChI |
InChI=1S/C7H12N6O.H3O4P/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13;1-5(2,3)4/h1-4H2,(H4,8,9,10,11,12);(H3,1,2,3,4) |
InChI Key |
RTMKQXPBYSKCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















